6-Ethoxynicotinaldehyde

Description

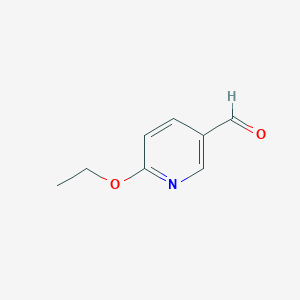

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARRKDOMGZNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567773 | |

| Record name | 6-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97455-61-3 | |

| Record name | 6-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxynicotinaldehyde (CAS No. 97455-61-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and explores its potential role in modulating critical signaling pathways relevant to neurological disorders. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is an aldehyde derivative of nicotinic acid, featuring an ethoxy group that enhances its reactivity and solubility in organic solvents, making it a versatile building block in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97455-61-3 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | Not reported. For the analogous 6-Methoxynicotinaldehyde, the melting point is 51-54 °C.[3] | |

| Boiling Point | Not reported. | |

| Solubility | Soluble in various organic solvents. Specific quantitative data not readily available. | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment.[1][2] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published in readily available literature, its synthesis can be approached through established methods for preparing substituted pyridines. A plausible synthetic route would involve the introduction of the ethoxy group onto a pyridine ring followed by the formation of the aldehyde functionality. General synthetic strategies such as the Hantzsch or Kröhnke pyridine syntheses can be adapted.

General Experimental Protocol for Synthesis (Hypothetical)

This protocol is a generalized procedure based on common synthetic methods for substituted pyridines and should be optimized for the specific synthesis of this compound.

Materials:

-

A suitable starting pyridine derivative (e.g., 6-chloronicotinaldehyde or a precursor that allows for the introduction of the aldehyde group later in the synthesis).

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the starting pyridine derivative in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques.

Method: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is a common choice for purifying substituted pyridines.[4] The exact gradient should be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (CHO): A singlet in the region of 9-10 ppm.

-

Aromatic Protons (Pyridine Ring): Three protons in the aromatic region (typically 7-9 ppm), showing characteristic coupling patterns (doublets and a doublet of doublets).

-

Ethoxy Group (OCH₂CH₃): A quartet for the methylene protons (CH₂) around 4.0-4.5 ppm and a triplet for the methyl protons (CH₃) around 1.2-1.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically between 185-200 ppm.

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

Ethoxy Group Carbons: A signal for the methylene carbon (CH₂) around 60-70 ppm and a signal for the methyl carbon (CH₃) around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.[5]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption in the 1000-1300 cm⁻¹ range.

-

C-H Stretches (Aliphatic and Aromatic): Absorptions around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

Role in Signaling Pathways and Drug Development

This compound serves as a crucial intermediate in the synthesis of compounds targeting neurological disorders.[1] Its pyridine core is a common scaffold in molecules designed to interact with various receptors in the central nervous system. Two key signaling pathways of interest are the Nicotinic Acetylcholine Receptor (nAChR) and the GABA receptor pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The nAChR is a ligand-gated ion channel that plays a vital role in neuronal communication. Modulation of nAChR activity is a key strategy in the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

GABA Receptor Signaling Pathway

The GABA receptor is the primary inhibitory neurotransmitter receptor in the brain. Its modulation is crucial for treating conditions like anxiety, epilepsy, and sleep disorders.

Caption: GABA Receptor Signaling Pathway.

Safety and Toxicology

General Hazards:

-

Irritation: Aldehydes can be irritating to the skin, eyes, and respiratory system.

-

Toxicity: Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals, particularly for neurological disorders. This guide has provided a summary of its known properties, along with generalized experimental protocols and an overview of its potential biological significance. Further research to determine its specific physical constants, optimize its synthesis, and fully characterize its toxicological profile is warranted to facilitate its broader application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 97455-61-3|this compound|BLD Pharm [bldpharm.com]

- 3. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Ethoxynicotinaldehyde belongs to the class of alkoxy-substituted pyridines, which are prevalent structural motifs in a wide array of pharmaceutical agents and biologically active molecules. The presence of both an electron-donating ethoxy group and an electron-withdrawing aldehyde group on the pyridine ring makes it a versatile building block for further chemical modifications. The aldehyde functionality can readily participate in various chemical transformations, such as reductive amination, oxidation, and condensation reactions, to generate a diverse library of compounds for biological screening.

This guide provides a comprehensive overview of a proposed synthetic strategy and the expected analytical characterization of this compound.

Proposed Synthesis of this compound

The most logical and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the commercially available 6-chloronicotinaldehyde as the starting material and sodium ethoxide as the nucleophile. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring facilitates the displacement of the chloro substituent by the ethoxide ion.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed methodology and has not been experimentally validated from a cited source. It should be adapted and optimized by the user.

Materials:

-

6-Chloronicotinaldehyde

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 6-chloronicotinaldehyde (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Experimental Workflow

Caption: General workflow for synthesis and characterization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the predicted physicochemical and spectroscopic data.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, CHCl3, Ethyl Acetate) |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups.

Table 1: Predicted 1H NMR Data (in CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~8.6 | d | 1H | Pyridine H-2 |

| ~7.9 | dd | 1H | Pyridine H-4 |

| ~6.8 | d | 1H | Pyridine H-5 |

| ~4.4 | q | 2H | Ethoxy (-OCH2CH3) |

| ~1.4 | t | 3H | Ethoxy (-OCH2CH3) |

Table 2: Predicted 13C NMR Data (in CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~164 | Pyridine C-6 (attached to O) |

| ~152 | Pyridine C-2 |

| ~138 | Pyridine C-4 |

| ~128 | Pyridine C-3 (attached to CHO) |

| ~111 | Pyridine C-5 |

| ~62 | Ethoxy (-OCH2CH3) |

| ~14 | Ethoxy (-OCH2CH3) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 151 | [M]+ (Molecular Ion) |

| 150 | [M-H]+ |

| 122 | [M-CHO]+ |

| 107 | [M-C2H4O]+ |

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. As a novel compound, its biological activity and mechanism of action would be a key area for future research. The logical relationship for its synthesis is a standard nucleophilic aromatic substitution, as depicted in the reaction scheme and workflow diagrams.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward and viable approach to obtaining this valuable heterocyclic building block. The predicted analytical data presented herein will serve as a reliable reference for researchers to confirm the successful synthesis and purity of the target compound. Further experimental validation of the proposed protocol and detailed biological evaluation of this compound are warranted to explore its potential applications in drug discovery and development.

6-Ethoxynicotinaldehyde: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the physicochemical properties, synthesis, analysis, and potential biological relevance of 6-Ethoxynicotinaldehyde for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of this compound (CAS No. 97455-61-3), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides context based on structurally related compounds.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data, some properties of the closely related compound 6-Methoxynicotinaldehyde are included for comparative purposes.

| Property | This compound | 6-Methoxynicotinaldehyde (for comparison) |

| CAS Number | 97455-61-3 | 65873-72-5 |

| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ |

| Molecular Weight | 151.16 g/mol | 137.14 g/mol |

| Melting Point | Data not available | 51-54 °C[1][2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Solid | Solid |

| Storage | Sealed in a dry environment at 2-8°C | Not specified |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

A potential synthesis method involves the reaction of 6-chloronicotinaldehyde with sodium ethoxide in ethanol. Sodium ethoxide, a strong nucleophile, would displace the chloride on the pyridine ring.

Reaction: 6-chloronicotinaldehyde + CH₃CH₂ONa → this compound + NaCl

General Experimental Protocol (Hypothetical):

-

Preparation of Sodium Ethoxide: Sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction is exothermic and produces hydrogen gas, so appropriate safety measures must be in place.[3][4][5]

-

Nucleophilic Substitution: A solution of 6-chloronicotinaldehyde in a suitable anhydrous solvent (e.g., ethanol or DMF) is added dropwise to the freshly prepared sodium ethoxide solution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

References

An In-depth Technical Guide on the Spectroscopic Analysis of 6-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Compound Information

-

IUPAC Name: 6-ethoxypyridine-3-carbaldehyde

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol

-

Chemical Structure:

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass spectrometry data for 6-Ethoxynicotinaldehyde.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Ion Species | Predicted m/z |

| [M+H]⁺ | 152.0706 |

| [M+Na]⁺ | 174.0525 |

| [M+K]⁺ | 190.0265 |

| [M+NH₄]⁺ | 169.0971 |

| [M-H]⁻ | 150.0560 |

M represents the parent molecule.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

Disclaimer: As of the latest search, experimental ¹H and ¹³C NMR data for this compound are not publicly available. The following tables present expected chemical shift ranges based on the analysis of structurally similar compounds, such as other substituted nicotinaldehydes.[2]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |

| Pyridine Ring (H-2) | 8.5 - 8.8 | Singlet (s) | 1H |

| Pyridine Ring (H-4) | 7.9 - 8.2 | Doublet (d) | 1H |

| Pyridine Ring (H-5) | 6.8 - 7.1 | Doublet (d) | 1H |

| Ethoxy (-OCH₂CH₃) | 4.3 - 4.6 | Quartet (q) | 2H |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.6 | Triplet (t) | 3H |

Solvent: CDCl₃

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 190 - 195 |

| Pyridine Ring (C-6) | 163 - 168 |

| Pyridine Ring (C-2) | 150 - 155 |

| Pyridine Ring (C-4) | 137 - 142 |

| Pyridine Ring (C-3) | 125 - 130 |

| Pyridine Ring (C-5) | 110 - 115 |

| Ethoxy (-OCH₂CH₃) | 60 - 65 |

| Ethoxy (-OCH₂CH₃) | 14 - 18 |

Solvent: CDCl₃

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, based on standard laboratory practices.

NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Electrospray Ionization (ESI) Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for compounds with basic nitrogen atoms.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 300 - 400 °C.

-

Desolvation Gas Flow (N₂): 600 - 800 L/hr.

-

Mass Range: m/z 50 - 500.

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺).

-

Analyze the fragmentation pattern (if any) to confirm structural features. The primary fragmentation would likely involve the loss of the ethoxy group or the aldehyde group.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

References

6-Ethoxynicotinaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 6-Ethoxynicotinaldehyde is limited. This guide provides a theoretical assessment based on the chemical properties of its constituent functional groups and offers generalized experimental protocols for determining these properties.

Introduction

This compound is a substituted pyridine derivative containing an ethoxy group at the 6-position and a formyl (aldehyde) group at the 3-position. Its chemical structure suggests a unique combination of polarity and reactivity, making an understanding of its solubility and stability crucial for applications in medicinal chemistry, organic synthesis, and materials science. The pyridine ring provides a basic nitrogen atom, the aldehyde group is susceptible to nucleophilic attack and oxidation, and the ethoxy group can influence solubility in organic solvents.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its polar (aldehyde, pyridine nitrogen) and non-polar (ethoxy group, aromatic ring) components.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The pyridine nitrogen and aldehyde oxygen can act as hydrogen bond acceptors. However, the overall non-polar character contributed by the ethyl group and the pyridine ring may limit extensive solubility in highly polar protic solvents like water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | The molecule's polarity should align well with the dielectric constants of these solvents, facilitating dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The presence of the polar aldehyde and the nitrogen heteroatom is expected to significantly limit solubility in non-polar, non-hydrogen bonding solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Analyze the standard solutions by HPLC-UV or UV-Vis spectrophotometry and construct a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to several vials.

-

Add a known volume of the test solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration curve.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by its susceptibility to oxidation, hydrolysis, and photodecomposition.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (low pH) | Moderately Stable | Protonation of the pyridine nitrogen may occur. The aldehyde group is generally stable to acid-catalyzed hydrolysis. |

| Basic (high pH) | Potentially Unstable | The aldehyde group may be susceptible to base-catalyzed reactions such as aldol condensation or Cannizzaro reaction, especially at elevated temperatures. The ethoxy group is generally stable to base-catalyzed hydrolysis under mild conditions. |

| Oxidative | Unstable | The aldehyde group is readily oxidized to a carboxylic acid (6-ethoxynicotinic acid). |

| Thermal | Likely Stable at moderate temperatures | Decomposition would be expected at elevated temperatures, though the specific decomposition pathway is unknown. |

| Photolytic | Potentially Unstable | Aromatic aldehydes can be susceptible to photodegradation. Exposure to UV light may lead to decomposition. |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various stress conditions.

5.1. Materials and Equipment

-

This compound

-

Buffers of various pH values

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Temperature-controlled ovens

-

Photostability chamber

5.2. Experimental Workflow

Caption: Workflow for the stability assessment of this compound.

5.3. Step-by-Step Procedure

-

Method Development:

-

Develop a stability-indicating HPLC method capable of resolving this compound from potential degradation products. This may involve testing different columns, mobile phases, and gradient conditions.

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., pH 2, 7, and 10) and store at a controlled temperature (e.g., 50 °C).

-

Oxidation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

-

Analyze the samples by the stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, quantify any major degradation products.

-

Conclusion

Potential Biological Activity of 6-Ethoxynicotinaldehyde: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Potential Therapeutic Applications Based on Structural Analogs and Derivatives

Abstract

6-Ethoxynicotinaldehyde, a substituted pyridine derivative, presents an intriguing scaffold for potential therapeutic applications. While direct biological data on this specific molecule is limited in publicly available literature, its structural relationship to various biologically active aldehydes and nicotinic acid derivatives suggests a potential for diverse pharmacological activities. This technical guide consolidates information on the synthesis of this compound and explores its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by drawing inferences from structurally related compounds. Detailed experimental protocols and quantitative data from studies on analogous compounds are presented to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical entity and its derivatives.

Introduction

This compound is a heterocyclic aldehyde that has appeared as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the preparation of heterocyclic compounds intended as CCR2b antagonists, which are relevant in the treatment of diseases where the recruitment of immune cells contributes to tissue damage. It has also been employed in the synthesis of allosteric modulators of nicotinic acetylcholine receptors. The core structure, a substituted pyridine ring, is a common motif in a vast array of pharmacologically active compounds, suggesting that this compound itself or its direct derivatives could exhibit valuable biological effects. This guide aims to systematically explore these possibilities.

Synthesis of this compound

This compound can be prepared from commercially available 6-chloronicotinic acid. A common synthetic route involves the conversion of 6-ethoxynicotinic acid to the corresponding aldehyde.

General Experimental Protocol for Synthesis

A representative synthesis can be adapted from methodologies described for similar aldehydes:

-

Esterification: 6-Hydroxynicotinic acid is esterified, for example, by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield ethyl 6-ethoxynicotinate.

-

Reduction: The resulting ester is then reduced to the corresponding alcohol, 6-ethoxynicotinyl alcohol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Oxidation: The final step involves the oxidation of the alcohol to the aldehyde, this compound. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), in a suitable solvent like dichloromethane (DCM).

Note: This is a generalized protocol and specific reaction conditions may need to be optimized.

Potential Biological Activities

Based on the activities of structurally similar compounds, particularly those containing a nicotinaldehyde or a cinnamaldehyde core, this compound could exhibit a range of biological effects.

Potential Anticancer Activity

Cinnamaldehyde and its derivatives have demonstrated significant anticancer properties through various mechanisms. These compounds have been shown to inhibit cell proliferation, arrest the cell cycle, induce apoptosis, and suppress angiogenesis in several cancer cell lines. For example, some cinnamaldehyde-based chalcone derivatives have shown cytotoxic effects against colon cancer cells (Caco-2) with IC50 values in the micromolar range.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Cinnamaldehyde-based Chalcones | Caco-2 (Colon) | IC50 | 32.19 ± 3.92 | [2] |

| Cinnamaldehyde Analogs | A549 (Lung) | IC50 | Varies | [3] |

| Benzyloxybenzaldehyde Derivatives | A549, H1299 | IC50 | 0.23 - 13.7 | [4] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Antimicrobial Activity

Aldehyde-containing compounds, including cinnamaldehyde and its derivatives, are well-documented for their antimicrobial properties against a broad spectrum of bacteria and fungi.[5][6] The proposed mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The presence of the aldehyde group in this compound suggests it could share this activity.

| Compound/Extract | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Cinnamaldehyde | S. aureus | MIC | 0.2 - 0.5 mg/mL | [5] |

| Cinnamaldehyde | E. coli | MIC | 0.2 - 0.5 mg/mL | [5] |

| Cinnamaldehyde Analogs | A. baumannii | MIC | 32 - 256 | [6] |

| Cuminaldehyde | S. aureus | MIC | 0.0234–24 mg/ml | [7] |

| Cuminaldehyde | E. coli | MIC | 0.0234–24 mg/ml | [7] |

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of cinnamaldehyde and related compounds are well-established.[8][9] These molecules can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[9][10] The underlying mechanisms often involve the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. Given these precedents, this compound is a candidate for investigation as an anti-inflammatory agent.

| Compound/Extract | Assay | Activity Metric | Value | Reference |

| Coniferaldehyde | NO production in BV2 cells | IC50 | Not specified | [11] |

| Senecio salignus Chloroform Extract | TPA-induced edema in mice | % Inhibition | 64.1% | [8] |

| Imidazolylacetophenone oxime ether derivatives | NO production | EC50 | 0.49 µM | [12] |

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound for a pre-incubation period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

Sample Collection: After a 24-hour incubation with LPS, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the aldehyde functional group, coupled with the pyridine core, indicates a high probability of anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis and in vitro screening of this compound and its derivatives against a panel of cancer cell lines, pathogenic microorganisms, and in models of inflammation. Elucidation of its mechanisms of action and structure-activity relationships will be crucial for optimizing its potential therapeutic efficacy and advancing it through the drug discovery pipeline. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives [mdpi.com]

- 3. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity and Composition of Senecio salignus Kunth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethoxynicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxynicotinaldehyde, a substituted pyridine-3-carboxaldehyde, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and an electron-donating ethoxy substituent on the pyridine ring, make it an attractive starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The pyridine core is a well-established privileged structure in drug discovery, and the specific substitution pattern of this compound offers opportunities for fine-tuning the physicochemical and pharmacological properties of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of novel therapeutic agents, with a focus on its role in the generation of kinase inhibitors and other biologically active molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives. While experimental data for this compound is not extensively documented in publicly available literature, data from its close analog, 6-methoxypyridine-3-carbaldehyde, provides valuable insights.

| Property | Value (for 6-Methoxypyridine-3-carbaldehyde) | Reference |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| CAS Number | 65873-72-5 | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| logP | 0.9027 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data:

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. Expected spectral data, based on analogous structures, are summarized below.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde CHO |

| ~8.6 | d | 1H | Pyridine H-2 |

| ~8.0 | dd | 1H | Pyridine H-4 |

| ~6.8 | d | 1H | Pyridine H-5 |

| ~4.5 | q | 2H | OCH₂CH₃ |

| ~1.4 | t | 3H | OCH₂CH₃ |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~165 | C-6 (Pyridine) |

| ~153 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~130 | C-3 (Pyridine) |

| ~110 | C-5 (Pyridine) |

| ~62 | OCH₂CH₃ |

| ~14 | OCH₂CH₃ |

Table 3: Expected IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretch (alkane) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (aryl ether) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, utilizing the commercially available and reactive precursor, 6-chloronicotinaldehyde. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by nucleophiles, such as ethoxide ions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for nucleophilic aromatic substitution on chloropyridines.

Materials:

-

6-Chloronicotinaldehyde

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to absolute ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in absolute ethanol dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x volume).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, including condensations, reductive aminations, and Wittig reactions, enabling the construction of diverse molecular scaffolds. This has led to its use in the synthesis of compounds targeting a range of biological pathways implicated in various diseases.

Case Study: Synthesis of a 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone with Antitumor Activity

Caption: General workflow for synthesis and biological evaluation.

Materials:

-

6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde

-

Thiosemicarbazide

-

Methanol

-

Standard glassware for reflux and stirring

Procedure:

-

A solution of 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde (2 mmol) in 70 mL of methanol was added dropwise to a solution of thiosemicarbazide (0.27 g, 3 mmol) in 50 mL of methanol over 30 minutes.[2]

-

The mixture was refluxed for 3 hours with constant stirring.[2]

-

After reflux, the solution was stirred for 24 hours at room temperature.[2]

-

The resulting solid was collected by filtration, washed with cold methanol, and dried to yield the pure thiosemicarbazone derivative.

The synthesized 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone was evaluated for its in vitro antitumor activity against a panel of human tumor cell lines.[2]

Table 4: In Vitro Antitumor Activity of 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone (IC₅₀ in µM) [2]

| Cell Line | Tumor Type | IC₅₀ (µM) |

| H460 | Lung Large Cell Carcinoma | 3.36 |

| HuTu80 | Duodenum Adenocarcinoma | 10.51 |

| DU145 | Prostate Carcinoma | 21.35 |

| MCF-7 | Breast Adenocarcinoma | 12.87 |

| M-14 | Amelanotic Melanoma | 4.98 |

| HT-29 | Colon Adenocarcinoma | 15.62 |

These results indicate that the derivative exhibits significant antiproliferative activity against various cancer cell lines, highlighting the potential of 6-alkoxynicotinaldehyde scaffolds in the development of novel anticancer agents.[2]

Potential as a Scaffold for Kinase Inhibitors

The pyridine ring is a common feature in many approved kinase inhibitors. The 6-ethoxy group of this compound can be strategically utilized to form key interactions within the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity. The aldehyde group provides a convenient point for the introduction of diverse side chains that can further optimize binding and pharmacokinetic properties. While specific examples of kinase inhibitors derived directly from this compound are not prevalent in the literature, the related 6-morpholinonicotinaldehyde scaffold has been explored for the development of PI3K inhibitors.[3]

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound represents a promising and synthetically accessible building block for medicinal chemists. Its inherent reactivity and the electronic properties of the substituted pyridine ring provide a solid foundation for the design and synthesis of novel therapeutic agents. The successful development of bioactive compounds from closely related 6-alkoxynicotinaldehydes underscores the potential of this scaffold in areas such as oncology and beyond. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the discovery of next-generation therapeutics. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Synthesis of Novel Derivatives from 6-Ethoxynicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of novel chemical entities derived from 6-ethoxynicotinaldehyde, a versatile pyridine-based building block. The aldehyde functionality of this starting material provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse range of heterocyclic compounds with potential pharmacological applications. This document outlines detailed experimental protocols for the synthesis of Schiff bases, chalcones, and derivatives formed through Knoevenagel condensation and Wittig reactions. Furthermore, it explores the potential modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, by nicotinamide-related compounds, providing a rationale for the biological evaluation of the synthesized derivatives. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Nicotinamide and its derivatives are fundamental components in various biological processes and have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The strategic modification of the nicotinamide scaffold allows for the fine-tuning of its pharmacological properties. This compound serves as an excellent starting material for generating novel derivatives due to the presence of a reactive aldehyde group, which can readily participate in a multitude of chemical transformations.

This guide provides a comprehensive overview of synthetic routes to novel derivatives of this compound, focusing on practical and reproducible experimental methodologies. The described synthetic pathways offer access to a wide array of molecular architectures, which can be further screened for their biological activities.

Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the synthesis of various derivatives from this compound. The protocols are designed to be clear and concise, enabling their replication in a standard laboratory setting.

Synthesis of Schiff Base Derivatives

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a fundamental transformation in organic synthesis.[3][4][5][6][7]

Experimental Protocol:

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a solution of the corresponding primary amine (1.0 mmol) in ethanol (5 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative.

Table 1: Synthesis of Schiff Base Derivatives from this compound

| Compound | Amine Reactant | Yield (%) | Melting Point (°C) |

| 1a | Aniline | 85 | 112-114 |

| 1b | 4-Chloroaniline | 88 | 128-130 |

| 1c | 4-Methoxyaniline | 82 | 118-120 |

| 1d | 2-Aminopyridine | 79 | 105-107 |

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative.[2][8][9][10][11][12][13][14][15][16]

Experimental Protocol:

To a stirred solution of this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (15 mL), an aqueous solution of potassium hydroxide (40%, 5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water until the filtrate is neutral, and then recrystallized from ethanol to yield the pure chalcone derivative.

Table 2: Synthesis of Chalcone Derivatives from this compound

| Compound | Acetophenone Reactant | Yield (%) | Melting Point (°C) |

| 2a | Acetophenone | 78 | 95-97 |

| 2b | 4'-Chloroacetophenone | 81 | 135-137 |

| 2c | 4'-Methoxyacetophenone | 75 | 102-104 |

| 2d | 4'-Nitroacetophenone | 72 | 155-157 |

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[17][18][19][20][21][22][23]

Experimental Protocol:

A mixture of this compound (1.0 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is refluxed for 3-5 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired product.

Table 3: Knoevenagel Condensation Products of this compound

| Compound | Active Methylene Compound | Yield (%) | Melting Point (°C) |

| 3a | Malononitrile | 92 | 142-144 |

| 3b | Ethyl Cyanoacetate | 85 | 110-112 |

| 3c | Diethyl Malonate | 80 | 88-90 |

Synthesis via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[4][13][15][24][25][26][27][28][29][30]

Experimental Protocol:

To a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, a strong base such as n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) is added dropwise at 0 °C. The resulting ylide solution is stirred for 1 hour at room temperature. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 4: Wittig Reaction Products of this compound

| Compound | Phosphonium Salt | Yield (%) | Product Description |

| 4a | Methyltriphenylphosphonium bromide | 70 | Colorless oil |

| 4b | Ethyltriphenylphosphonium bromide | 65 | Pale yellow oil |

| 4c | Benzyltriphenylphosphonium chloride | 75 | White solid |

Synthetic and Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and relevant signaling pathways.

Synthetic Pathways

Caption: Synthetic routes from this compound.

NF-κB Signaling Pathway

Caption: Modulation of the NF-κB signaling pathway.

MAPK Signaling Pathway

Caption: Inhibition of the MAPK/ERK signaling cascade.

PI3K/Akt Signaling Pathway

Caption: Modulation of the PI3K/Akt signaling pathway.

Potential Biological Relevance and Signaling Pathway Modulation

Nicotinamide and its derivatives have been reported to exert their biological effects through the modulation of various intracellular signaling pathways.[8][9][10][11][12][17][18][31][32][33][34][35] Understanding these interactions is crucial for the rational design and development of new therapeutic agents.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11][12][33][34] Nicotinamide has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[33][34] This leads to a downregulation of pro-inflammatory gene expression.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK1/2 pathway, is critical for cell proliferation, differentiation, and survival.[9][32][33] Some nicotinamide derivatives have been observed to inhibit the phosphorylation of key kinases in this pathway, such as Raf, leading to a reduction in cellular proliferation.[32]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism.[17][18][26][31] Niacin has been demonstrated to activate the PI3K/Akt cascade in certain contexts.[17] Conversely, inhibition of this pathway is a common strategy in cancer therapy. The synthesized derivatives could be screened for their ability to modulate this pathway.

Conclusion

This guide provides a foundational framework for the synthesis and preliminary biological rationale for novel derivatives of this compound. The outlined experimental protocols for Schiff base formation, Claisen-Schmidt condensation, Knoevenagel condensation, and the Wittig reaction offer versatile and efficient methods for generating a library of new chemical entities. The exploration of their potential interactions with key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a clear direction for future pharmacological evaluation. The combination of synthetic accessibility and potential for significant biological activity makes these this compound derivatives promising candidates for further investigation in drug discovery and development programs.

References

- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. ijfmr.com [ijfmr.com]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. youtube.com [youtube.com]

- 17. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nicotinamide Supplementation during the In Vitro Maturation of Oocytes Improves the Developmental Competence of Preimplantation Embryos: Potential Link to SIRT1/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 23. Knoevenagel Condensation [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]

- 27. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. Wittig Reaction [organic-chemistry.org]

- 30. web.mnstate.edu [web.mnstate.edu]

- 31. dovepress.com [dovepress.com]

- 32. Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scispace.com [scispace.com]

- 34. Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry and drug discovery for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules. This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 6-ethoxynicotinaldehyde with various arylboronic acids, a transformation that furnishes 6-ethoxy-5-aryl-nicotinaldehydes. These products are valuable intermediates for the synthesis of novel therapeutics, particularly those targeting signaling pathways implicated in diseases such as cancer.[2]

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.

Experimental Protocol

This protocol is adapted from established procedures for similar substrates, such as the coupling of 6-chloro-4-methoxynicotinaldehyde.[2]

Materials:

-

This compound (or 6-chloronicotinaldehyde as a starting point for the ethoxy derivative)

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Syringes and needles

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

-

NMR spectrometer and mass spectrometer for product characterization

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-ethoxy-5-aryl-nicotinaldehyde.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of a halo-nicotinaldehyde with various arylboronic acids, providing an indication of expected yields under optimized conditions.[2]

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 6-Ethoxy-5-phenylnicotinaldehyde | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 6-Ethoxy-5-(4-methoxyphenyl)nicotinaldehyde | 90-98 |

| 3 | 4-Chlorophenylboronic acid | 6-Ethoxy-5-(4-chlorophenyl)nicotinaldehyde | 88-96 |

| 4 | 3-Fluorophenylboronic acid | 6-Ethoxy-5-(3-fluorophenyl)nicotinaldehyde | 82-92 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 6-Ethoxy-5-(4-(trifluoromethyl)phenyl)nicotinaldehyde | 75-85 |

| 6 | Thiophen-2-ylboronic acid | 6-Ethoxy-5-(thiophen-2-yl)nicotinaldehyde | 78-88 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for the Wittig Reaction with 6-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. Discovered by Georg Wittig, this reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[1][2] The exceptional reliability and broad functional group tolerance of the Wittig reaction have cemented its status as an indispensable tool in the synthesis of complex molecules, including numerous pharmaceutical agents.[2][3] These application notes provide a detailed protocol for the Wittig reaction using 6-ethoxynicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry, to yield 2-ethoxy-5-vinylpyridine. The protocols described herein are designed to be adaptable for various research and development applications.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine intermediate, which subsequently undergoes ring closure to an oxaphosphetane.[4][5] The oxaphosphetane is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction.[1]

The phosphorus ylide, also known as a Wittig reagent, is typically prepared by treating a phosphonium salt with a strong base.[2][6] The phosphonium salt is synthesized via the SN2 reaction of triphenylphosphine with an alkyl halide.[6][7]

Experimental Protocols

This section details the necessary procedures for the synthesis of 2-ethoxy-5-vinylpyridine from this compound via the Wittig reaction.

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

This protocol describes the in situ generation of methylenetriphenylphosphorane from methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Syringe

Procedure:

-

Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

-

Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

-

Add anhydrous THF or DMSO to the flask to create a suspension.

-

Under a positive pressure of inert gas, slowly add a strong base such as sodium hydride (1.2 equivalents) or n-butyllithium (1.1 equivalents) to the suspension at room temperature.[7][8]

-